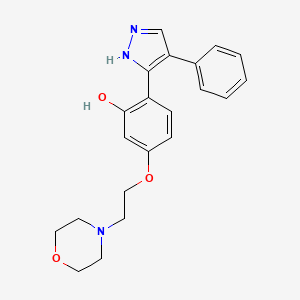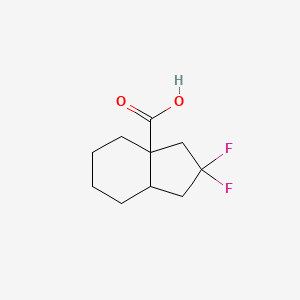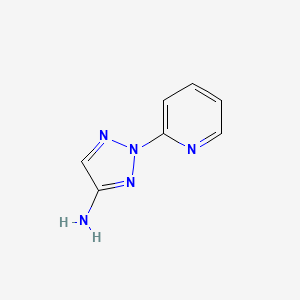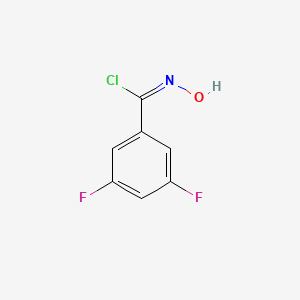
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, which are being investigated for their role in treating various neurological disorders.
Wirkmechanismus
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol acts as a selective antagonist of mGluR5, which is a type of glutamate receptor found in the central nervous system. By blocking the activity of mGluR5, 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in excess. This mechanism of action is believed to underlie the neuroprotective effects of 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol.
Biochemical and Physiological Effects
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol has been shown to have a range of biochemical and physiological effects in animal models, including reducing anxiety-like behavior, improving cognitive function, and reducing the levels of oxidative stress and inflammation in the brain. It has also been shown to reduce the levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its relatively short half-life in vivo and its potential off-target effects on other glutamate receptors.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol and related compounds. One area of interest is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of interest is the investigation of the role of mGluR5 in other neurological disorders, such as schizophrenia and epilepsy. Finally, there is ongoing research into the use of 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol and related compounds as tools for investigating the role of glutamate receptors in normal brain function and disease.
Synthesemethoden
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol can be synthesized using a variety of methods, including the reaction of 4-bromophenylhydrazine with ethyl 2-(2-chloroethoxy)benzoate, followed by reaction with morpholine and phenol. Another method involves the reaction of 4-bromophenylhydrazine with 2-(2-chloroethoxy)benzaldehyde, followed by reaction with morpholine and phenol.
Wissenschaftliche Forschungsanwendungen
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have a neuroprotective effect and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-(2-morpholin-4-ylethoxy)-2-(4-phenyl-1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20-14-17(27-13-10-24-8-11-26-12-9-24)6-7-18(20)21-19(15-22-23-21)16-4-2-1-3-5-16/h1-7,14-15,25H,8-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJLJXJKRLJSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide](/img/structure/B2793537.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2793538.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2793539.png)
![N-(3-fluoro-4-methylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2793540.png)
![[(2,5-Dimethoxyphenyl)carbamoyl]formic acid](/img/structure/B2793541.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2793543.png)


![1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2793552.png)


